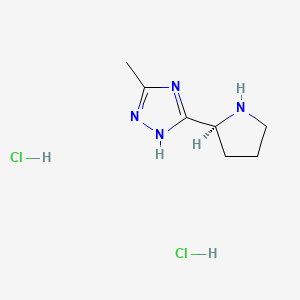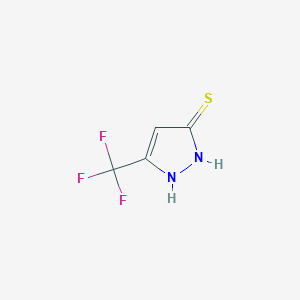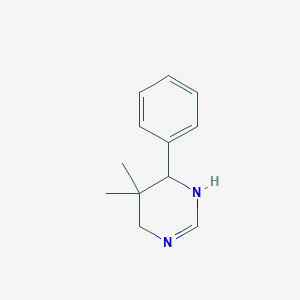
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid is a chiral amino acid derivative with significant importance in organic chemistry and biochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the desired configuration. For instance, the reaction of D-penicillamine with pyridoxal hydrochloride can yield the (2R,4S) diastereomer . The reaction conditions typically involve controlled temperatures and pH to maintain the integrity of the chiral centers.
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including the use of flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid has numerous applications in scientific research. In chemistry, it is used as a chiral building block for synthesizing complex molecules. In biology, it serves as a precursor for studying enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications due to its unique stereochemistry and biological activity .
Mechanism of Action
The mechanism of action of (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid include (2R,4S)-2-Amino-4-cyclohexyl-4-hydroxybutanoic acid and other chiral amino acid derivatives .
Uniqueness: What sets this compound apart is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of enantiomerically pure substances and the study of chiral interactions .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2R,4S)-2-amino-4-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 |
InChI Key |
WQLIGWIJZBHBFM-BDAKNGLRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C[C@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


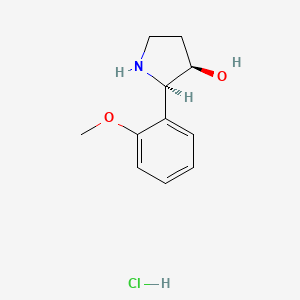
![4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343869.png)

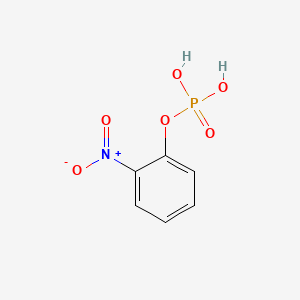
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343893.png)
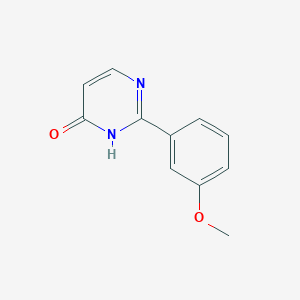
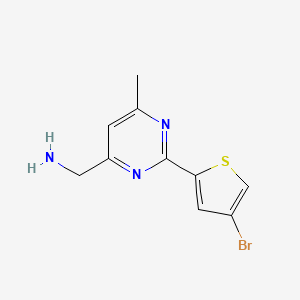
![tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13343913.png)
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B13343920.png)
